2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide
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Overview
Description
2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a sophisticated organic compound known for its complex molecular structure. Its design incorporates multiple functional groups, making it a point of interest in various fields, particularly in organic synthesis and pharmacology. The compound’s unique architecture is vital for its reactivity and interactions with other molecules, paving the way for numerous applications in scientific research and industrial processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide typically involves a multi-step process:
Initial Construction of the Pyrroloquinoline Core: : Starting with a suitable pyrrole precursor, the first step often includes cyclization reactions facilitated by specific catalysts under controlled temperature and pressure conditions to form the quinoline structure.
Functional Group Introductions: : Methylation and sulfonamide groups are introduced using reagents like methyl iodide and sulfonamide sources, in the presence of base catalysts.
Final Modifications: : Fine-tuning the structure with specific substitutions and adjustments to achieve the desired molecular configuration.
Industrial Production Methods
In an industrial setting, the production methods are scaled up, focusing on cost-efficiency and yield optimization:
Catalyst Optimization: : Use of high-efficiency catalysts to speed up reactions and increase output.
Temperature and Pressure Control: : Advanced monitoring systems to ensure optimal reaction conditions.
Purification Processes: : Implementation of filtration, crystallization, and chromatography techniques to ensure high purity of the final compound.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide participates in various chemical reactions:
Oxidation: : Reaction with oxidizing agents to form higher oxidation state products.
Reduction: : Interaction with reducing agents leading to the formation of lower oxidation state products.
Substitution: : Both nucleophilic and electrophilic substitution reactions due to the presence of diverse functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Reaction Conditions: : Controlled temperatures, often in organic solvents like dichloromethane or acetonitrile.
Major Products Formed
Depending on the type of reaction, the major products can include various oxidized or reduced forms of the initial compound, or substituted derivatives where functional groups are replaced by others.
Scientific Research Applications
Chemistry
In organic chemistry, this compound is utilized in studying reaction mechanisms and developing new synthetic pathways, given its diverse functional groups.
Biology
Its biological interactions make it valuable for investigating cellular pathways and potential therapeutic uses, particularly due to its interaction with biomolecules.
Medicine
Research in pharmacology explores its potential as a drug candidate due to its ability to interact with various biological targets, including enzymes and receptors.
Industry
In industry, it is used as an intermediate in the synthesis of more complex molecules and in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide exerts its effects often involves:
Interaction with Molecular Targets: : Binding to specific enzymes or receptors, altering their activity.
Pathway Modulation: : Influencing biochemical pathways, either inhibiting or activating certain processes.
Comparison with Similar Compounds
Similar compounds include other sulfonamides and pyrroloquinoline derivatives.
Uniqueness
What sets it apart:
Structural Complexity: : The combination of multiple functional groups.
Versatility in Reactions: : Its ability to undergo various chemical reactions.
List of Similar Compounds
N-(2-methyl-4-nitrophenyl)benzenesulfonamide
2,5-dimethylbenzenesulfonamide
8-methylpyrrolo[3,2,1-ij]quinolin-2(1H)-one
This deep dive into 2,5-dimethyl-N-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide showcases its significance and potential across various scientific domains. Curious to learn more about any specific section?
Properties
IUPAC Name |
2,5-dimethyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3S/c1-12-6-7-13(2)18(9-12)26(24,25)21-16-10-15-5-4-8-22-19(15)17(11-16)14(3)20(22)23/h6-7,9-11,14,21H,4-5,8H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPMWFFKONOJLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2=CC(=CC3=C2N(C1=O)CCC3)NS(=O)(=O)C4=C(C=CC(=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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